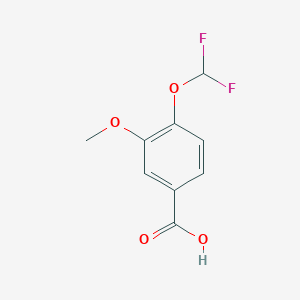
4-(Difluoromethoxy)-3-methoxybenzoic acid
Vue d'ensemble
Description
4-(Difluoromethoxy)-3-methoxybenzoic acid is a p-difluoromethoxy substituted benzoic acid .
Synthesis Analysis
A convenient synthetic method has been developed for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation .Molecular Structure Analysis
The molecular formula of 4-(Difluoromethoxy)-3-methoxybenzoic acid is C8H6F2O3 . The average mass is 188.128 Da and the monoisotopic mass is 188.028503 Da .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3, a boiling point of 272.1±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 53.9±3.0 kJ/mol and the flash point is 118.3±24.6 °C . The index of refraction is 1.497 .Applications De Recherche Scientifique
Encapsulation of Flavor Molecules : A study by Hong, Oh, and Choy (2008) discussed the encapsulation of 4-hydroxy-3-methoxybenzoic acid (vanillic acid) into layered inorganic nanoparticles for controlled release of flavor, highlighting potential applications in food technology and flavor science (Hong, Oh, & Choy, 2008).
Microbial Metabolism and Degradation : Research on the interactions of substrates with a purified 4-methoxybenzoate monooxygenase system from Pseudomonas putida, as studied by Bernhardt, Erdin, Staudinger, and Ullrich (1973), suggests potential applications in bioremediation and environmental sciences (Bernhardt, Erdin, Staudinger, & Ullrich, 1973).
Chemical Synthesis and Reactions : The Suzuki cross-coupling reaction of sterically hindered aryl boronates with 3-iodo-4-methoxybenzoic acid methylester, as explored by Chaumeil, Signorella, and Drian (2000), provides insights into synthetic chemistry applications (Chaumeil, Signorella, & Drian, 2000).
Antimicrobial Properties : A study by Popiołek and Biernasiuk (2016) on hydrazide-hydrazones of 3-methoxybenzoic acid showed promising antibacterial activity against Bacillus spp., indicating potential pharmaceutical and medicinal applications (Popiołek & Biernasiuk, 2016).
Environmental Chemistry : The formation of radical zwitterions from methoxylated benzoic acids, as studied by Steenken, O'Neill, and Schulte‐Frohlinde (1977), offers insights into the environmental fate and behavior of such compounds (Steenken, O'Neill, & Schulte‐Frohlinde, 1977).
Mécanisme D'action
Target of Action
The primary target of 4-(Difluoromethoxy)-3-methoxybenzoic acid is the Transforming Growth Factor-β1 (TGF-β1) . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis. It is particularly involved in the epithelial-mesenchymal transformation (EMT) of type 2 lung epithelial cells .
Mode of Action
4-(Difluoromethoxy)-3-methoxybenzoic acid, also known as DGM, interacts with TGF-β1 to inhibit the EMT process . DGM treatment inhibits the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ, and increases the expression of E-cadherin . Accordingly, Smad2/3 phosphorylation levels, which are crucial for the EMT process, are significantly reduced by DGM treatment .
Biochemical Pathways
The compound affects the TGF-β1/Smad pathway . TGF-β1 induces phosphorylation of Smad2/3 protein, which then forms a complex with Smad4. This protein complex shifts to the nucleus to regulate the expression of target genes, triggering the EMT process in epithelial cells . DGM interferes with this pathway, reducing Smad2/3 phosphorylation levels and inhibiting the EMT process .
Pharmacokinetics
Its effects on pulmonary fibrosis suggest that it is bioavailable in the lung tissue
Result of Action
DGM attenuates TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats . It demonstrates therapeutic effects such as improving lung function, reducing lung inflammation and fibrosis, reducing collagen deposition, and reducing the expression of E-cadherin .
Action Environment
It is known that the compound is effective in both in vitro (a549 cells) and in vivo (rats) models
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(difluoromethoxy)-3-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O4/c1-14-7-4-5(8(12)13)2-3-6(7)15-9(10)11/h2-4,9H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZBOPWZULAPBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethoxy)-3-methoxybenzoic acid | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


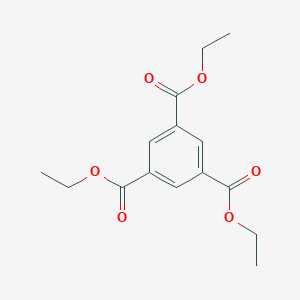
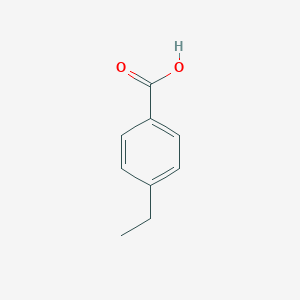
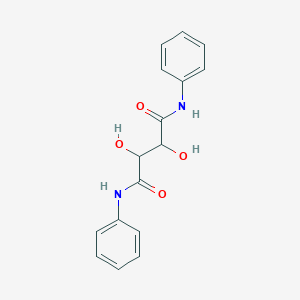
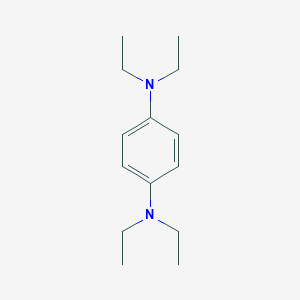
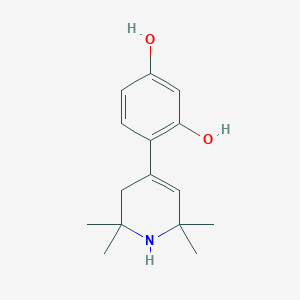
![(2R,3R,4S,5R)-5-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B181634.png)


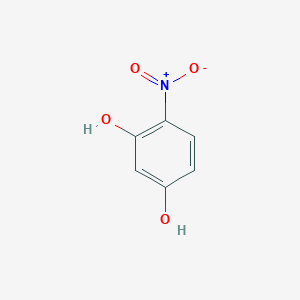


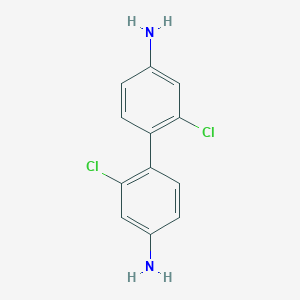
![5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole](/img/structure/B181646.png)